molecular formula C2H9NO5S B12806328 Ethanol, 2-amino-, sulfate (salt) CAS No. 30933-06-3

Ethanol, 2-amino-, sulfate (salt)

Cat. No.: B12806328
CAS No.: 30933-06-3
M. Wt: 159.16 g/mol
InChI Key: IQGWPPQNIZBTBM-UHFFFAOYSA-N
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Description

Ethanol, 2-amino-, sulfate (salt) is a chemical compound with the molecular formula C₂H₇NO₄S. It is a sulfate salt of 2-aminoethanol, also known as ethanolamine. This compound is commonly used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanol, 2-amino-, sulfate (salt) typically involves the reaction of 2-aminoethanol with sulfuric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired sulfate salt. The general reaction can be represented as follows:

[ \text{2-Aminoethanol} + \text{Sulfuric Acid} \rightarrow \text{Ethanol, 2-amino-, sulfate (salt)} ]

The reaction is usually conducted at room temperature, and the product is purified through crystallization or other suitable methods.

Industrial Production Methods

In industrial settings, the production of ethanol, 2-amino-, sulfate (salt) involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

Ethanol, 2-amino-, sulfate (salt) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form simpler amines.

    Substitution: The amino group can participate in substitution reactions with other chemical species.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted amines.

Scientific Research Applications

Ethanol, 2-amino-, sulfate (salt) has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: The compound is used in the study of cellular processes and as a component in buffer solutions.

    Medicine: It has applications in drug formulation and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of surfactants, detergents, and other industrial chemicals.

Mechanism of Action

The mechanism of action of ethanol, 2-amino-, sulfate (salt) involves its interaction with various molecular targets. The compound can act as a nucleophile, participating in reactions with electrophilic species. It can also form hydrogen bonds and ionic interactions with other molecules, influencing their behavior and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Ethanolamine: The parent compound of ethanol, 2-amino-, sulfate (salt), with similar chemical properties.

    Diethanolamine: Contains two ethanolamine units and has different reactivity and applications.

    Triethanolamine: Contains three ethanolamine units and is used in various industrial applications.

Uniqueness

Ethanol, 2-amino-, sulfate (salt) is unique due to its sulfate group, which imparts distinct chemical properties and reactivity compared to other ethanolamine derivatives. This makes it particularly useful in specific industrial and research applications where sulfate functionality is required.

Properties

CAS No.

30933-06-3

Molecular Formula

C2H9NO5S

Molecular Weight

159.16 g/mol

IUPAC Name

2-aminoethanol;sulfuric acid

InChI

InChI=1S/C2H7NO.H2O4S/c3-1-2-4;1-5(2,3)4/h4H,1-3H2;(H2,1,2,3,4)

InChI Key

IQGWPPQNIZBTBM-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.OS(=O)(=O)O

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Origin of Product

United States

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